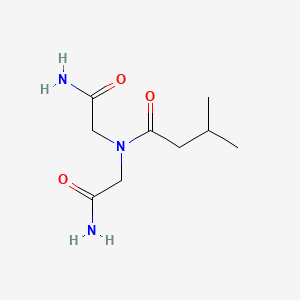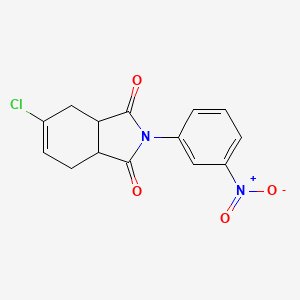![molecular formula C21H24N2O4 B4988674 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as PPARδ agonists, which are known to regulate lipid and glucose metabolism in the body. Despite its potential therapeutic benefits, GW501516 has been banned by the World Anti-Doping Agency due to its performance-enhancing properties.
Mecanismo De Acción
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid and glucose metabolism in the body. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves insulin sensitivity and energy metabolism.
Biochemical and Physiological Effects:
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure and improved glucose metabolism. In addition, it has been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of metabolic and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline for lab experiments is its ability to improve energy metabolism and reduce inflammation, which can be beneficial for studying metabolic and cardiovascular diseases. However, its performance-enhancing properties and potential side effects make it a controversial drug for research purposes.
Direcciones Futuras
There are a number of potential future directions for research on 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline. One area of interest is its potential therapeutic applications for metabolic and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes, although this is a highly controversial topic. Finally, there is a need for further research on the long-term effects and safety of 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline, particularly in humans.
Métodos De Síntesis
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline can be synthesized through a series of chemical reactions, starting from the compound 2,6-dimethoxyphenol. The first step involves the conversion of 2,6-dimethoxyphenol to 2,6-dimethoxybenzaldehyde, which is then converted to 2,6-dimethoxybenzonitrile. The final step involves the reaction of 2,6-dimethoxybenzonitrile with pentylmagnesium bromide, followed by the addition of quinazoline-2,4(1H,3H)-dione to yield 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline.
Aplicaciones Científicas De Investigación
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. In addition, it has been shown to improve endurance and performance in athletes, which has led to its ban by the World Anti-Doping Agency.
Propiedades
IUPAC Name |
4-[5-(2,6-dimethoxyphenoxy)pentoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-24-18-11-8-12-19(25-2)20(18)26-13-6-3-7-14-27-21-16-9-4-5-10-17(16)22-15-23-21/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGVRZZURGRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCCOC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)

![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)

![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)
